molecular formula C9H12F2N2O2 B2638460 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946813-45-1

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No. B2638460
CAS RN: 1946813-45-1
M. Wt: 218.204
InChI Key: QPTYDIQSCAGGHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a difluoromethyl group onto the pyrazole ring. Various methods exist for difluoromethylation, including metal-based processes and radical chemistry. Researchers have developed reagents that facilitate the formation of X–CF₂H bonds (where X = C(sp), C(sp₂), C(sp₃), O, N, or S) . These advances have streamlined access to molecules of pharmaceutical relevance.


Physical And Chemical Properties Analysis

  • Melting Point : Information on the melting point is available .

Future Directions

: Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments, and perspective. Chemical Society Reviews, 50(13), 8214-8247. DOI: 10.1039/D1CS00360G

: ChemicalBook. (n.d.). 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid. Retrieved from here

properties

IUPAC Name

3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-5-3-7(9(10)11)12-13(5)6(2)4-8(14)15/h3,6,9H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYDIQSCAGGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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